Cas no 75330-75-5 (Lovastatin)
ロバスタチン(Lovastatin)は、HMG-CoA還元酵素阻害剤に分類されるスタチン系の化合物です。主に高コレステロール血症や動脈硬化性疾患の治療に用いられ、肝臓でのコレステロール生合成を選択的に抑制します。天然由来の物質(Aspergillus terreusなどから単離)であり、生体適合性に優れています。プロドラッグとして代謝され活性体となるため、標的組織での選択性が高く、副作用リスクを低減できます。臨床的にLDLコレステロール値を20~40%低下させる効果が確認されており、脂質異常症管理の第一選択薬として広く採用されています。
Lovastatin structure
Product Name:Lovastatin
CAS番号:75330-75-5
MF:C24H36O5
メガワット:404.5396
MDL:MFCD00072164
CID:59683
PubChem ID:24896706
Update Time:2025-07-31
Lovastatin 化学的及び物理的性質
名前と識別子
-
- Lovastatin
- [1s-[1alpha(r*),3alpha,7beta,8beta(2s*,4s*),8abeta]]-2-methylbutanoicacid1,2,
- 4-hydroxy-6-oxo-2h-pyran-2-yl)ethyl)-1-naphthalenylester,(1s-(1-alpha-(r*),3
- 4-hydroxy-6-oxo-2h-pyran-2-yl]ethyl]-1-naphthalenyl(s)-2-methyl-butyrate
- 8-[2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthale
- Mevinolin
- MEVINOLIN(AS)
- DL-Lactic acid
- LOVALIP
- LOVASTIN
- MEVACOR
- mevlor
- msd803
- Paschol
- Rovacor
- Sivlor
- 6α-Methylcompactin
- Monacolin K
- 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
- 洛伐他汀
- Lovalord
- Mevinacor
- Altoprev
- Nergadan
- Artein
- Altocor
- 6alpha-Methylcompactin
- Hipovastin
- Lovastatine
- Lovasterol
- Lipivas
- Closterol
- Teroltrat
- Tecnolip
- Cholestra
- Rodatin
- Lozutin
- Lipofren
- Lestatin
- Hipolip
- Colevix
- Taucor
- Lipdip
- Belvas
- Lovastatine [French]
- Lovastatinum [Latin]
- Lovastatina [Spanish]
- 6-alpha-Methylcompactin
- Lovastatinum
- Lovastatina
- MSD 803
- MK 803
- 6 alpha-Methylcompactin
- KBio3_002848
- LOVASTATIN [INN]
- NINDS_001032
- UNII-9LHU78OQFD
- NSC779704
- 74133-25-8
- BRD-K09416995-001-06-8
- HMS2096H13
- HMS3676H19
- HMS1923O13
- NCGC00023509-07
- SMR000673570
- Lovastatin [USAN:USP:INN:BAN]
- LOVASTATIN [USP MONOGRAPH]
- LOVASTATIN [WHO-DD]
- Pharmakon1600-01503977
- KS-1082
- Tox21_110888_1
- Lovastatin for peak identification
- Lovastatinum (Latin)
- Lovastatin,(S)
- Prestwick3_000516
- BPBio1_000519
- HY-N0504
- NCGC00023509-10
- Simvastatin impurity, lovastatin-
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-8-(2-((4R,6R)-4-hydroxy-2-oxo-2H-pyran-6-yl)ethyl)-3,7-dimethylnaphtyl(S)-2-methylbutyrat
- LOVASTATIN [MI]
- HMS1990O07
- AB00052400_18
- MLS001055358
- BDBM34168
- BRD-K09416995-001-21-7
- NCGC00023509-14
- CHEBI:40303
- Rextat
- A838383
- MK-803
- LOVASTATIN (USP MONOGRAPH)
- Mevacor;Monacolin K;mevinolin;6-alpha-Methylcompactin
- MFCD00072164
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-(2-((1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl)ethyl)tetrahydro-4-hydroxy-2H-pyran-2-one
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- C07074
- NCGC00023509-03
- 6.alpha.-Methylcompactin
- HY-N0504R
- PCZOHLXUXFIOCF-BXMDZJJMSA-N
- NSC-779704
- LOVASTATIN [EP MONOGRAPH]
- CS-0694830
- GTPL2739
- L0214
- BSPBio_001265
- (2S)-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl-2-methyl butanoate
- BIDD:PXR0113
- EN300-52515
- LOVASTATIN (EP MONOGRAPH)
- Tox21_201475
- BUTANOIC ACID, 2-METHYL-, 1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-(TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER, (1S-(1.ALPHA.(R*),3.ALPHA.,7.BETA.,8.BETA.(2S*,4S*),8.ALPHA..BETA.))-
- (2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
- ACon1_000390
- (2S)-2-Methylbutanoic acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester
- BSPBio_000471
- EC 616-212-7
- DB00227
- NCGC00023509-16
- 1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- MLS000069585
- 6-Methylcompactin
- s2061
- LOVASTATIN [VANDF]
- Lovastatin (USAN:USP:INN:BAN)
- SCHEMBL3136
- ADVICOR COMPONENT LOVASTATIN
- SR-05000001880-2
- G226
- Spectrum5_001294
- Lovastatin (Mevacor)
- DTXSID5020784
- Mevinolin from Aspergillus sp.
- ACon0_000534
- NC00713
- LOVASTATIN [USP-RS]
- Liposcler
- BSPBio_003346
- HMS3713H13
- NSC-758662
- KBio1_001032
- NSC758662
- (S)-2-Methyl-butyric acid (1S,3R,7S,8S,8aR)-8-[2-((3R,5R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl ester
- SPBio_002392
- 2-Methyl-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester butanoic acid
- HMS3403O07
- NCGC00023509-05
- NS00000544
- (+)-mevinolin
- (S)-(1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate
- MLS006011867
- NCGC00023509-04
- DivK1c_001032
- 6 Methylcompactin
- CCRIS 8092
- Q417740
- CAS-75330-75-5
- 1,2,6,7,8,8a-Hexahydro-beta,delta-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutyoxy)-1-naphthaleneheptanoic acid delta-lactone
- HMS3412H19
- AC-13961
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
- NSC-633781
- butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester, (2S)-
- HMS2093O03
- BRN 3631989
- HMS2236F07
- cid_53232
- Prestwick_819
- Tox21_300268
- LOVASTATIN [ORANGE BOOK]
- AB00052400-17
- BIDD:GT0749
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- 1cqp
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- Prestwick0_000516
- L-154803
- Mevinolin from Aspergillus sp., >=98% (HPLC)
- Lovastatin- Bio-X
- NCGC00023509-06
- HMS3259F10
- SIMVASTATIN IMPURITY E [EP IMPURITY]
- CCG-39627
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- HMS2089M06
- Z754931258
- NCGC00254157-01
- SCHEMBL14227102
- [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R,4R)-4-oxidanyl-6-oxidanylidene-oxan-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- US9353061, Lovastatina
- AB00052400_19
- 75330-75-5
- Lovastatin (USP/INN)
- Opera_ID_1578
- HMS3039N16
- SIMVASTATIN IMPURITY, LOVASTATIN-(USP IMPURITY)
- Mevinolin (lovastatin)
- Monakolin K
- MK-803; LOVALIP; MEVACOR
- NCGC00023509-08
- CS-1990
- NCGC00023509-09
- Prestwick2_000516
- NCGC00023509-13
- SIMVASTATIN IMPURITY E (EP IMPURITY)
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- LOVASTATIN (USP-RS)
- Lovastatin & Primycin
- SBI-0051881.P002
- HMS503O05
- AKOS005267139
- SIMVASTATIN IMPURITY, LOVASTATIN- [USP IMPURITY]
- SR-01000000123-3
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Lovastatin (MK-803)
- LOVASTATIN COMPONENT OF ADVICOR
- (S)-((1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl) 2-methylbutanoate
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-- oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- 2beta,6alpha-Dimethyl-8alpha-(2-methyl-1-oxobutoxy)-mevinic acid lactone
- SR-05000001880
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- D00359
- A838030
- ML-530B
- LOVASTATIN (MART.)
- NCGC00259026-01
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Mevinolin from Aspergillus sp., powder
- HMS3268C03
- IDI1_001032
- Spectrum3_001873
- CHEMBL503
- Lovastatin [USAN]
- (2S)-2-METHYLBUTANOIC ACID (1S,3R,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-((2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER
- (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-2-Methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester
- Tox21_110888
- US9115116, lovastatin
- NSC 758662
- NCGC00023509-11
- SMR000058779
- LOVASTATIN [MART.]
- SPECTRUM1503977
- HSDB 6534
- 9LHU78OQFD
- DTXCID50784
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-(2-(2R,4R)-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl (S)-2-methyl-butyrate
- BL164644
- NSC633781
- SR-01000000123
- C10AA02
- MEGxm0_000398
- HMS1792O07
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate
- Lovastatin (Standard)
- Mevacor (TN)
- HMS3884B03
- Prestwick1_000516
- SR-05000001880-1
- LOVASTATIN [HSDB]
- HMS1569H13
- MLSMR
- Lovastatin,98%
- BBL024473
- BRD-K09416995-001-39-9
- BRD-K09416995-001-40-7
- ALBB-027272
- STK801953
- BRD-K09416995-001-38-1
-
- MDL: MFCD00072164
- インチ: 1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
- InChIKey: PCZOHLXUXFIOCF-BXMDZJJMSA-N
- ほほえんだ: O(C([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])=C2C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]3([H])C([H])([H])[C@]([H])(C([H])([H])C(=O)O3)O[H])[C@@]12[H]
計算された属性
- せいみつぶんしりょう: 404.25600
- どういたいしつりょう: 404.25627424 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 404.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 72.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1200
- ゆうかいてん: 179°C(lit.)
- ふってん: 559.198℃/760mmHg
- フラッシュポイント: 185.3℃
- 屈折率: 320 ° (C=0.5, CH3CN)
- ようかいど: ethanol: soluble9.80-10.20mg/mL, clear, colorless to faintly yellow
- すいようせい: 0.0004 mg/mL at 25 ºC
- PSA: 72.83000
- LogP: 4.19550
- じょうきあつ: 2.22X10-12 mm Hg at 25 °C (est)
- マーカー: 5586
- ひせんこうど: D25 +323° (c = 0.5 g in 100 ml acetonitrile)
- ようかいせい: 水に溶けない。
Lovastatin セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P301+P312; P330; P501
- 危険物輸送番号:3077
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚を刺激する
- セキュリティの説明: S22-S24/25
- RTECS番号:EK7907000
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:9
- セキュリティ用語:9
- 包装等級:III
- リスク用語:R36/37/38
- 危険レベル:9
- 包装グループ:III
- どくせい:LD50 orally in mice: >1000 mg/kg (Endo)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lovastatin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関コード:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Lovastatin 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0504-10mM*1mLinDMSO |
Lovastatin |
75330-75-5 | 98.91% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-N0504-10mg |
Lovastatin |
75330-75-5 | 98.91% | 10mg |
¥350 | 2023-08-31 | |
| MedChemExpress | HY-N0504-50mg |
Lovastatin |
75330-75-5 | 99.74% | 50mg |
¥599 | 2025-04-16 | |
| MedChemExpress | HY-N0504-100mg |
Lovastatin |
75330-75-5 | 99.74% | 100mg |
¥871 | 2025-04-16 | |
| MedChemExpress | HY-N0504-200mg |
Lovastatin |
75330-75-5 | 99.74% | 200mg |
¥1200 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S2061-10mM (1mL in DMSO) |
Lovastatin |
75330-75-5 | 99.99% | 10mM (1mL in DMSO) |
¥742.83 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2061-50mg |
Lovastatin |
75330-75-5 | 99.99% | 50mg |
¥578.06 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2061-200mg |
Lovastatin |
75330-75-5 | 99.99% | 200mg |
¥1387.21 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L107708-20mg |
Lovastatin |
75330-75-5 | ,≥98% | 20mg |
¥103.00 | 2021-05-21 | |
| Fluorochem | M02056-5g |
Lovastatin |
75330-75-5 | >95% | 5g |
£65.00 | 2022-02-28 |
Lovastatin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:75330-75-5)洛伐他汀
注文番号:LE27016556;LE10351
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:01
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:75330-75-5)Lovastatin
注文番号:sfd15842
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:75330-75-5)Lovastatin
注文番号:A838383
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:42
価格 ($):351.0
Email:sales@amadischem.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
(CAS:75330-75-5)Lovastatin
注文番号:LE290
在庫ステータス:in Stock
はかる:5KG/1KG/25KG/100KG
清らかである:99% HPLC
最終更新された価格情報:Thursday, 14 August 2025 14:44
価格 ($):negotiated
Email:617971708@qq.com
Lovastatin 関連文献
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
75330-75-5 (Lovastatin) 関連製品
- 79902-60-6(Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester, [1S-[1a,3a,7b,8b(2S*,4S*),8ab]]-(9CI))
- 128241-03-2(Butanoic acid,2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester, [1S-[1a,3a,7a,8b(2S*,4S*),8ab]]-(9CI))
- 114801-27-3(Butanoic acid,2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester, [1S-[1a,3b,7b,8b(2S*,4S*),8ab]]-(9CI))
- 145576-25-6(4'-Acetyl Simvastatin)
- 121624-18-8(6’-Exomethylene Simvastatin)
- 476305-24-5(Simvastatin Dimer)
- 79902-63-9(Simvastatin)
- 79952-44-6(Epi Lovastatin)
- 73573-88-3(Mevastatin)
- 126313-98-2(3??-HYDROXY SIMVASTATIN)